

2',3'-O-Isopropylideneguanosine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2',3'-O-Isopropylideneguanosine**

Cat. No.: **B013609**

[Get Quote](#)

An In-Depth Technical Guide to **2',3'-O-Isopropylideneguanosine**: A Cornerstone for Chemical Biology and Drug Discovery

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2',3'-O-Isopropylideneguanosine**, a pivotal protected nucleoside derivative. We will delve into its fundamental physicochemical properties, established synthesis protocols, and its critical applications in contemporary research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the synthesis of modified nucleosides, the development of mRNA therapeutics, and the exploration of novel antiviral and anticancer agents.

Introduction: The Strategic Importance of Protecting Groups in Nucleoside Chemistry

In the realm of medicinal chemistry and chemical biology, the precise modification of bioactive molecules is paramount. Nucleosides, the fundamental building blocks of nucleic acids, are prime targets for modification to create therapeutic agents and research tools. However, the multiple hydroxyl groups on the ribose sugar present a significant synthetic challenge, necessitating a strategic approach to selectively modify the desired positions.

2',3'-O-Isopropylideneguanosine is a chemically modified form of guanosine where the 2' and 3' hydroxyl groups of the ribose moiety are protected by an isopropylidene group. This protection is crucial as it directs chemical reactions to the 5' hydroxyl group, enabling the synthesis of a wide array of nucleoside analogs with tailored biological activities. The stability of the isopropylidene group under various reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes **2',3'-O-Isopropylideneguanosine** an invaluable intermediate in complex synthetic pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **2',3'-O-Isopropylideneguanosine** is essential for its effective handling, storage, and application in synthetic chemistry.

Property	Value	Citation(s)
CAS Number	362-76-5	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₇ N ₅ O ₅	[1] [3]
Molecular Weight	323.31 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	296 °C	[4]
Solubility	Soluble in DMSO, Ethanol, and Methanol	[4]
Storage Conditions	Store at 2-8°C, protected from light	[4]
Purity	≥98% (HPLC)	[3]

Synthesis of 2',3'-O-Isopropylideneguanosine: A Step-by-Step Protocol

The synthesis of **2',3'-O-Isopropylidene guanosine** is typically achieved through the acid-catalyzed acetalization of guanosine with 2,2-dimethoxypropane or acetone. This method is highly efficient and widely adopted for the protection of vicinal diols in nucleosides.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes the reaction of guanosine with 2,2-dimethoxypropane, using a catalytic amount of p-toluenesulfonic acid.

Materials:

- Guanosine
- Anhydrous Acetone
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid monohydrate (catalytic amount)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate/Methanol solvent system

Procedure:

- Reaction Setup: In a dry round-bottom flask, suspend guanosine in anhydrous acetone.
- Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (3-5 equivalents).
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

- Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.
- Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) or a suitable organic solvent.
- Washing: Wash the combined organic layers with brine.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to yield pure **2',3'-O-Isopropylidene guanosine**.

Causality Behind Experimental Choices:

- Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the 2,2-dimethoxypropane and the resulting acetal. Therefore, anhydrous solvents and reagents are crucial for high yields.
- Acid Catalyst: The p-toluenesulfonic acid protonates the acetone or 2,2-dimethoxypropane, activating it for nucleophilic attack by the hydroxyl groups of guanosine.
- Quenching with Bicarbonate: The addition of a weak base like sodium bicarbonate neutralizes the acid catalyst, preventing the acid-catalyzed deprotection of the product during workup.

Applications in Research and Drug Development

2',3'-O-Isopropylidene guanosine is a versatile intermediate with broad applications, most notably in the synthesis of modified nucleosides for therapeutic and research purposes.

Synthesis of mRNA Cap Analogs

A significant application of **2',3'-O-Isopropylidene guanosine** is in the synthesis of anti-reverse cap analogs (ARCAs) for in vitro transcription of mRNA.^[5] The 5' cap is a critical structure for the stability and translational efficiency of mRNA.^{[1][5]} By protecting the 2' and 3' hydroxyls, the 5' hydroxyl group of **2',3'-O-Isopropylidene guanosine** can be selectively phosphorylated and coupled to another guanosine moiety to create the cap analog.

The use of a 2',3'-O-isopropylidene-modified guanosine in the cap analog ensures that the mRNA is synthesized with the cap in the correct orientation, leading to enhanced protein expression.^[1] RNA capped with a 2',3'-isopropylidene substituted analog has been shown to be translated more efficiently and to have increased cellular stability compared to standard capped mRNA.^{[1][5]}

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of mRNA cap analogs.

Antiviral and Anticancer Drug Development

2',3'-O-Isopropylidene guanosine serves as a key starting material for the synthesis of nucleoside analogs with potential antiviral and anticancer properties.^[3] By selectively modifying the 5' position, a variety of functional groups can be introduced to create compounds that can act as chain terminators in viral replication or as inhibitors of cellular enzymes involved in cancer cell proliferation.

Biochemical Research and Diagnostics

This compound is also utilized in biochemical research to study enzyme-substrate interactions and to elucidate nucleic acid metabolism.^[2] Furthermore, it has applications in the development of diagnostic tools, particularly for assays aimed at detecting viral infections.^[2]

Conclusion

2',3'-O-Isopropylideneguanosine is more than just a protected nucleoside; it is a critical enabling tool for innovation in the life sciences. Its strategic use in chemical synthesis has paved the way for the development of advanced mRNA therapeutics, novel antiviral and anticancer agents, and sophisticated biochemical probes. The robust and well-characterized nature of this compound ensures its continued importance in both academic research and industrial drug development.

References

- Kore, A.R., Shanmugasundaram, M., and Vlassov, A.V. (2008). Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog. *Bioorganic & Medicinal Chemistry Letters*, 18(17), 4828-4832. [\[Link\]](#)
- J&K Scientific. **2',3'-O-Isopropylideneguanosine** | 362-76-5. [\[Link\]](#)
- Chemsrc. **2',3'-O-Isopropylideneguanosine** | CAS#:362-76-5. [\[Link\]](#)
- ResearchGate. Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog | Request PDF. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. polymer.bocsci.com [polymer.bocsci.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2',3'-O-Isopropylideneguanosine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b013609#2-3-o-isopropylideneguanosine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b013609#2-3-o-isopropylideneguanosine-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com